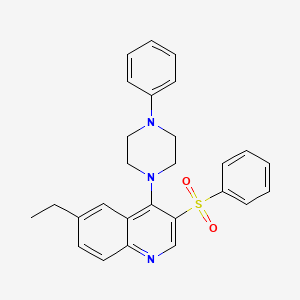
6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting specific enzymes and proteins involved in the growth and proliferation of cancer cells and the progression of neurodegenerative diseases. The compound has been shown to have a high affinity for specific receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins involved in the growth and proliferation of cancer cells and the progression of neurodegenerative diseases. In addition, it has been shown to have neuroprotective effects, which may be due to its ability to bind to specific receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline in lab experiments is its potential therapeutic applications. The compound has been extensively studied for its potential use as a chemotherapeutic agent and a treatment for neurodegenerative diseases. In addition, the compound has been shown to have a high affinity for specific receptors in the brain, which may make it a useful tool for studying the function of these receptors. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline. One direction is to further investigate its potential therapeutic applications, particularly as a treatment for cancer and neurodegenerative diseases. Another direction is to study the compound's mechanism of action in more detail, which may provide insights into its therapeutic potential. Additionally, future research could focus on developing new analogs of the compound with improved efficacy and reduced toxicity. Finally, the compound's potential as a tool for studying specific receptors in the brain could be further explored.
Synthesemethoden
The synthesis of 6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline involves the reaction of 6-ethyl-3-(phenylsulfonyl)quinoline with 1-(4-phenylpiperazin-1-yl)propan-2-ol in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the yield of the product can be optimized by adjusting the reaction parameters.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline has been extensively studied for its potential therapeutic applications. It has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have a significant inhibitory effect on the growth of cancer cells and has been proposed as a potential chemotherapeutic agent. In addition, it has been shown to have neuroprotective effects, and it has been proposed as a potential treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-2-21-13-14-25-24(19-21)27(26(20-28-25)33(31,32)23-11-7-4-8-12-23)30-17-15-29(16-18-30)22-9-5-3-6-10-22/h3-14,19-20H,2,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWQXLXREFXTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2618763.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2618765.png)


![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2618770.png)


![Methyl 4-((4-oxo-9-(pyridin-4-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2618775.png)


![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2618778.png)


![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide](/img/structure/B2618784.png)